N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (hereafter referred to as the target compound) is a synthetic small molecule initially developed for anti-tuberculosis applications . It has since gained attention for its role in enhancing monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cell cultures. The compound operates by suppressing cell proliferation while increasing cell-specific glucose uptake rates and intracellular adenosine triphosphate (ATP) levels, thereby boosting mAb productivity .
Structurally, the molecule comprises two critical moieties:
- A 1,3-thiazol-2-yl group substituted with a 3,4-dimethylphenyl ring at the 4-position.
- A benzamide backbone functionalized with a 2,5-dioxopyrrolidin-1-yl group at the para position.
Structure-activity relationship (SAR) studies highlight the 2,5-dimethylpyrrole subunit (a partial structure of the dioxopyrrolidinyl group) as essential for enhancing cell-specific productivity without compromising cell viability . Notably, the compound also modulates N-linked galactosylation profiles of mAbs, a critical quality attribute for therapeutic antibodies .
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-3-4-16(11-14(13)2)18-12-29-22(23-18)24-21(28)15-5-7-17(8-6-15)25-19(26)9-10-20(25)27/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNJCRQBUAPDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is identified as a potent antagonist of mGluR1 . mGluR1, or metabotropic glutamate receptor 1, is a type of glutamate receptor that is active in the central nervous system and plays a key role in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time.
Mode of Action
As an antagonist, this compound binds to the mGluR1 receptor and inhibits its function. This prevents the normal activation of the receptor by glutamate, the primary excitatory neurotransmitter in the brain. The inhibition of mGluR1 can modulate synaptic transmission and neuronal excitability, leading to changes in the communication between neurons.
Biochemical Pathways
The mGluR1 receptor is part of the glutamatergic neurotransmission system, which is involved in a variety of neural functions, including learning and memory. By inhibiting mGluR1, the compound can affect these processes.
Pharmacokinetics
The compound has been reported to have a good pharmacokinetic (PK) profile in rats. Pharmacokinetics refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). A good PK profile suggests that the compound is well-absorbed, effectively distributed, efficiently metabolized, and properly excreted, which are all important for its bioavailability and therapeutic effect.
Result of Action
The compound has demonstrated relatively potent antipsychotic-like effects in several animal models. This suggests that it could potentially be used in the treatment of psychiatric disorders.
Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound belonging to the thiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound contribute to its diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is . The compound consists of a thiazole ring substituted with a 3,4-dimethylphenyl group and a 2,5-dioxopyrrolidin moiety.
| Property | Value |
|---|---|
| Molecular Weight | 356.45 g/mol |
| Molecular Formula | C20H20N2O2S |
| LogP | 5.48 |
| Polar Surface Area | 33.10 Ų |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. For instance:
- Staphylococcus aureus : Effective at low concentrations.
- Escherichia coli : Moderate inhibition observed.
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably:
- Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines including Mia PaCa-2 and PANC-1.
- Mechanism of Action : The thiazole moiety is believed to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and benzamide portions can enhance biological activity.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity using disk diffusion methods.
- Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against targeted microorganisms.
-
Anticancer Evaluation :
- A study assessed the effect of the compound on apoptosis in cancer cells.
- Flow cytometry analysis revealed an increase in apoptotic cells treated with this compound compared to control groups.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
Key Insights :
- The 2,5-dimethyl substitution on the pyrrole ring is indispensable for activity.
- Bulkier alkyl groups (e.g., compound 9) reduce viability, whereas the target compound’s thiazole-linked architecture mitigates cytotoxicity .
Aminothiazole Scaffold Derivatives
Aminothiazole-based compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (compound 50) and N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216), share structural similarities with the target compound’s thiazole core .
Structural Comparison :
- Shared Features : Thiazole ring with aryl substitutions.
- Divergence : The target compound lacks sulfonamide/sulfonyl groups but incorporates a dioxopyrrolidinyl benzamide moiety, which may enhance metabolic stability or target binding specificity .
Thiazolyl Hydrazone Derivatives
Compounds like EMAC2060 and EMAC2061 feature thiazole-hydrazone hybrids but are optimized for HIV-1 reverse transcriptase inhibition . Their structures include methoxy and halogen substituents, which differ from the target compound’s dimethylphenyl and dioxopyrrolidine groups.
Functional Contrast :
- EMAC2060/EMAC2061 : Focus on antiviral activity via hydrazone-mediated metal chelation.
- Target Compound : Prioritizes metabolic modulation in mammalian cell cultures.
Benzamide-Thiazole Hybrids
CM999689 (N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide) shares the dioxopyrrolidinyl benzamide motif but replaces the thiazole with a thiadiazole ring .
Fluorinated Benzothiazole Derivatives
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide () incorporates fluorine atoms and a benzothiazole ring. Fluorination typically enhances bioavailability but may introduce cytotoxicity, as seen in viability assays for fluorinated analogs .
Key Research Findings
- Mechanistic Superiority : The target compound uniquely combines metabolic enhancement (via ATP/glucose modulation) and quality control (via galactosylation tuning), a dual mechanism absent in other pyrrole or thiazole derivatives .
- Safety Profile : Unlike alkylpyrroles (e.g., compound 9) or fluorinated benzothiazoles, the target compound maintains viability >50% at effective doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
